Bis(3-(triethoxysilyl)propyl)amine
Overview
Description
Bis(3-(triethoxysilyl)propyl)amine (BTMSPA) is a bis-amino silane that can be used as a water-based coupling agent. This compound promotes adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .
Synthesis Analysis
The synthesis of Bis(3-(triethoxysilyl)propyl)amine is complex and generally requires a series of organic synthesis steps . In conventional synthesis methods, it can be synthesized through silylation and amination reactions .Molecular Structure Analysis
The empirical formula of Bis(3-(triethoxysilyl)propyl)amine is C18H43NO6Si2 . The molecular weight of this compound is 425.71 .Chemical Reactions Analysis
Bis(3-(triethoxysilyl)propyl)amine can be used to synthesize hybrid mesostructured organosilica materials . It can also be used to synthesize an amine-modified mesostructured organosilica for potential applications in catalysis and absorbance .Physical And Chemical Properties Analysis
Bis(3-(triethoxysilyl)propyl)amine is a liquid with a density of 0.973 g/mL at 20 °C . Its refractive index at 20°C is 1.429 . The boiling point of this compound is 160 °C/0.6 mmHg .Scientific Research Applications
Dental Material Application : Lung, Kukk, and Matinlinna (2012) found that bis(3-(triethoxysilyl)propyl)amine, when blended with (3-acryloxypropyl)trimethoxysilane, significantly improved the shear bond strength between resin-composite cement and silicatized zirconia, suggesting its usefulness in dental material applications (Lung, Kukk, & Matinlinna, 2012).
Water Desalination Membranes : Yamamoto et al. (2017) utilized bis(3-(triethoxysilyl)propyl)amine to create bridged polysilsesquioxane membranes for water desalination, demonstrating its effectiveness in improving water permeance and salt rejection in reverse osmosis applications (Yamamoto et al., 2017).
Synthesis of New Materials : Mel’nik et al. (2004) synthesized new bis(triethoxysilanes) with a urea functional group, indicating the role of bis(3-(triethoxysilyl)propyl)amine in the creation of novel materials through sol-gel procedures (Mel’nik et al., 2004).
Development of Robust Reverse Osmosis Membranes : Zhang et al. (2022) developed highly water-permeable reverse osmosis membranes using bis(3-(triethoxysilyl)propyl)amine, showcasing its potential in creating efficient water filtration systems (Zhang et al., 2022).
Functionalized Mesoporous Materials : Wahab, Kim, and Ha (2004) explored the synthesis of amine-functionalized mesoporous organosilica materials using bis(3-(triethoxysilyl)propyl)amine, underlining its utility in creating materials with specific surface properties (Wahab, Kim, & Ha, 2004).
Polymerization Initiator : Sideridou, Achilias, and Karava (2006) studied the role of bis(3-(triethoxysilyl)propyl)amine in the polymerization of dental and orthopaedic dimethacrylate monomers, indicating its importance as a polymerization initiator (Sideridou, Achilias, & Karava, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-triethoxysilyl-N-(3-triethoxysilylpropyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43NO6Si2/c1-7-20-26(21-8-2,22-9-3)17-13-15-19-16-14-18-27(23-10-4,24-11-5)25-12-6/h19H,7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLDCNACDPTRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43NO6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065512 | |
Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-(triethoxysilyl)propyl)amine | |
CAS RN |
13497-18-2 | |
Record name | Bis(triethoxysilylpropyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13497-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(triethoxysilyl)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(triethoxysilylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(TRIETHOXYSILYL)PROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y34QW2E5AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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